molecular formula C21H23NO4S B12169029 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12169029
M. Wt: 385.5 g/mol
InChI Key: WWMUVBBCAWMQCP-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a structurally complex substitution pattern. Key features include:

  • Core structure: A five-membered pyrrolidine-2,3-dione ring, which is a diketone system known for its electron-deficient nature and reactivity in condensation reactions .
  • Substituents:
    • Position 1: A 2-methoxyethyl group, enhancing solubility and influencing steric interactions.
    • Position 4: A (Z)-configured hydroxy(thiophen-2-yl)methylidene group, introducing a conjugated π-system and a heteroaromatic thiophene moiety.
    • Position 5: A 4-(propan-2-yl)phenyl group, contributing hydrophobic character and steric bulk.

This compound’s synthesis likely involves a Knoevenagel condensation between a pyrrolidine-2,3-dione precursor and a thiophene-2-carbaldehyde derivative, analogous to methods used for similar systems (e.g., thiazolidinedione and pyrrolidine-dione syntheses) .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO4S/c1-13(2)14-6-8-15(9-7-14)18-17(19(23)16-5-4-12-27-16)20(24)21(25)22(18)10-11-26-3/h4-9,12-13,18,24H,10-11H2,1-3H3

InChI Key

WWMUVBBCAWMQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrolidine-2,3-dione core through cyclization reactions.
  • Introduction of the thiophen-2-yl group via a coupling reaction.
  • Addition of the hydroxy group through hydroxylation.
  • Attachment of the methoxyethyl and propan-2-yl phenyl groups through alkylation and arylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and thiophen-2-yl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: Substitution reactions may occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The compound's structure suggests potential interactions with reactive oxygen species (ROS), which can lead to protective effects against oxidative stress-related diseases. Studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, making them promising candidates for further investigation in neuroprotective therapies .

Anti-inflammatory Properties

The thiophene moiety within the compound is linked to anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The modulation of cytokine production and inhibition of inflammatory mediators are areas of active research .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Research has indicated that pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins . This area warrants further exploration to elucidate the specific pathways involved.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a related pyrrolidine derivative on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, supporting the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 2: Inflammation Modulation

In a preclinical model of arthritis, administration of a structurally similar compound resulted in reduced joint inflammation and pain. The study highlighted the compound's ability to lower pro-inflammatory cytokines and enhance antioxidant defenses, suggesting its potential as a treatment for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms could involve:

  • Binding to enzymes or receptors, inhibiting or activating their function.
  • Interacting with cellular pathways to modulate biological processes.
  • Inducing changes in cellular structures or signaling pathways.

Comparison with Similar Compounds

(4E)-5-(2,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione ()

  • Substituents :
    • Position 5: 2,4-Dimethoxyphenyl (electron-donating groups enhance solubility).
    • Position 4: 4-Methylphenyl (hydrophobic aromatic group).
    • Position 1: Propenyl (smaller than 2-methoxyethyl, reducing steric hindrance).
  • Key differences :
    • The absence of a thiophene ring reduces π-conjugation and alters electronic properties.
    • Methoxy groups improve aqueous solubility compared to the target compound’s isopropylphenyl group.

1-(4-Hydroxyphenyl)-4-Acyl-5-Aryl-3-Hydroxy-3-Pyrrolin-2-Ones ()

  • Substituents :
    • Position 1: 4-Hydroxyphenyl (polar group).
    • Position 4: Acyl groups (variable electronic effects).
  • Activities : Antimicrobial properties reported, suggesting that electron-withdrawing substituents (e.g., acyl) enhance bioactivity .
  • Contrast : The target compound’s thiophene and isopropylphenyl groups may confer distinct binding interactions in biological systems.

Thiazolidinedione Derivatives ()

(5E)-3-[(2E)-3-(3-Ethyl-4-fluorophenyl)prop-2-enoyl]-5-[(pyridin-4-yl)methylidene]-1,3-thiazolidine-2,4-dione

  • Core structure : Thiazolidinedione (sulfur-containing heterocycle).
  • Fluorophenyl group (electron-withdrawing, increasing metabolic stability).
  • Activities : Hypolipidemic effects, highlighting the role of the dione moiety in modulating lipid metabolism .

Thiazolidinone and Rhodanine Derivatives ()

  • Synthesis : Both classes utilize aldehyde condensations (e.g., rhodanine + heterocyclic aldehydes) to form Z-configured methylidene derivatives .
  • Electronic effects : Thiophene-based aldehydes (as in the target compound) introduce stronger electron-withdrawing effects compared to phenyl or methoxyphenyl groups.

Data Tables

Table 1. Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives

Compound Name Position 1 Position 4 Substituent Position 5 Substituent Key Activities Synthesis Method
Target Compound 2-Methoxyethyl Hydroxy(thiophen-2-yl)methylidene 4-(Propan-2-yl)phenyl Not reported (inferred antimicrobial) Knoevenagel condensation
(4E)-5-(2,4-Dimethoxyphenyl)-... () Propenyl Hydroxy-(4-methylphenyl)methylidene 2,4-Dimethoxyphenyl Not reported Aldehyde condensation
1-(4-Hydroxyphenyl)-4-Acyl... () 4-Hydroxyphenyl Acyl groups Aryl Antimicrobial Acylation and condensation

Table 2. Comparison with Heterocyclic Diones

Compound Class Core Structure Key Substituents Bioactivity Electronic Effects
Pyrrolidine-2,3-dione Non-aromatic diketone Thiophene, isopropylphenyl Antimicrobial (inferred) Electron-deficient core
Thiazolidinedione Sulfur-containing Pyridinyl, fluorophenyl Hypolipidemic Enhanced redox activity
Rhodanine Thiazolidinone Heteroaromatic aldehydes Anticancer, antimicrobial Strong electron-withdrawing

Research Findings and Implications

  • Substituent effects : The thiophene group in the target compound likely enhances π-π stacking interactions in biological targets compared to purely aromatic substituents (e.g., 4-methylphenyl in ) .
  • Synthetic flexibility : The 2-methoxyethyl group at position 1 improves solubility without steric clashes, a design feature absent in propenyl-substituted analogs .

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is part of a class of compounds known as pyrrolidine-2,3-diones. These compounds have garnered attention due to their diverse biological activities, including antibacterial, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure

The structural features of this compound include:

  • A pyrrolidine ring with two carbonyl groups (diones).
  • A hydroxyl group attached to a thiophene moiety.
  • An alkyl side chain that enhances lipophilicity and potentially influences biological activity.

Antibacterial Properties

Recent studies have demonstrated that pyrrolidine-2,3-diones exhibit significant antibacterial activity against various strains, particularly Pseudomonas aeruginosa. A study conducted by researchers optimized a fluorescence assay that identified several derivatives of pyrrolidine-2,3-dione as effective inhibitors of the penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis. The inhibition ranged from 60% to 100% at a concentration of 100 µM, suggesting strong potential for development as antibacterial agents .

CompoundInhibition PercentageTarget
Compound 1100%PBP3
Compound 290%PBP3
Compound 385%PBP3

Anti-biofilm Activity

The ability of these compounds to disrupt biofilms formed by bacteria is another significant aspect of their biological activity. Pyrrolidine-2,3-diones have shown enhanced antimicrobial effects in biofilm-forming bacteria compared to their planktonic counterparts. This property is critical for treating infections that are resistant to conventional antibiotics due to biofilm formation .

Neuroprotective Effects

In addition to antibacterial properties, pyrrolidine-2,3-dione derivatives have been investigated for their neuroprotective effects. Computational simulations have identified these compounds as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease pathology. The binding affinity and inhibitory action suggest that these derivatives could be developed into therapeutic agents targeting neurodegenerative disorders .

Study on Antimicrobial Efficacy

A comprehensive study synthesized a library of pyrrolidine-2,3-dione analogs and evaluated their antimicrobial activity. The study found that compounds with specific linker lengths (between 5 and 8 atoms) and heteroatoms exhibited superior antimicrobial activity. Notably, some analogs displayed synergistic effects when combined with standard antibiotics like vancomycin .

Neuroprotective Mechanism Exploration

Another research effort utilized molecular dynamics simulations to explore the interactions between pyrrolidine-2,3-dione derivatives and the Cdk5/p25 complex. The results indicated that certain structural modifications could enhance binding affinity and selectivity for this target, paving the way for further drug development aimed at neuroprotection .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrrolidine-2,3-dione derivatives, and how can they be adapted for this compound?

  • Methodology : The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or oxoesters. For example, Nguyen et al. (2022) demonstrated the use of sodium acetate in acetic acid/DMF mixtures under reflux for 2 hours to form pyrrolidine-2,3-dione cores . Adaptations for the target compound may include substituting thiophene-2-carbaldehyde derivatives for the hydrazine component and optimizing solvent polarity to accommodate the 2-methoxyethyl group.

  • Key Data :

Reagent SystemReaction TimeYield RangeReference
Acetic acid/DMF2–4 hours45–65%
THF/LiBH₄10–30 minutes60–75%

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and substituent positions in this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the (4E)-configuration via coupling constants (e.g., J = 12–16 Hz for α,β-unsaturated ketones). X-ray crystallography (as in Gein et al., 2011) resolves spatial arrangements of the thiophene and isopropylphenyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z ~455–460 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields while minimizing side products (e.g., Z/E isomerization)?

  • Methodology :

  • Catalytic Control : Use Pd-catalyzed reductive cyclization (Fouad Abdellatif, 2023) with formic acid derivatives to stabilize intermediates and reduce isomerization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor cyclization, while THF enhances stereoselectivity .
  • Temperature Gradients : Lower temperatures (0–25°C) during imine formation reduce keto-enol tautomerization .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in hypolipidemic or antimicrobial applications?

  • Methodology :

  • Substituent Variation : Compare bioactivity of thiophene (electron-rich) vs. phenyl (electron-deficient) substituents (see vs. 9). Thiophene derivatives show enhanced hypolipidemic activity due to π-π stacking with lipid receptors .
  • In Silico Docking : Use AutoDock Vina to model interactions with PPAR-γ (peroxisome proliferator-activated receptor gamma), focusing on the hydroxy-methylene group’s hydrogen bonding .

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver targets) and incubation times .
  • Meta-Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups in vs. 18) using multivariate regression to identify confounding variables .

Q. What computational approaches best predict the compound’s stability under physiological conditions?

  • Methodology :

  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the enol-keto tautomer equilibrium. The thiophene ring stabilizes the enol form, increasing metabolic resistance .
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous buffers (pH 7.4) to assess ester/amide bond lability .

Data Contradiction Analysis

Q. Why do similar synthetic methods yield divergent stereochemical outcomes for pyrrolidine-2,3-diones?

  • Key Factors :

  • Solvent Polarity : High polarity (DMF) stabilizes planar transition states, favoring E-isomers, while low polarity (THF) allows torsional strain relief via Z-isomers .
  • Catalyst Presence : Pd catalysts promote reductive elimination pathways that lock stereochemistry .

Stability and Reactivity

Q. How does the hydroxy-methylene group influence photostability and oxidative degradation?

  • Findings :

  • Photostability : UV-Vis studies show λmax at 320 nm (thiophene → π→π* transitions), with rapid degradation under UV light. Add antioxidants (BHT) or opaque storage mitigates this .
  • Oxidative Sensitivity : The enol group undergoes rapid oxidation to diketones in H₂O₂-containing media, reducing bioactivity. Stabilize via microencapsulation in PLGA nanoparticles .

Experimental Design Recommendations

  • Synthesis : Prioritize Pd-catalyzed methods for stereochemical control .
  • Bioassays : Use orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to validate activity .
  • Computational : Combine docking (AutoDock) with MD (GROMACS) to model dynamic interactions .

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